3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic organic compound with the molecular formula C10H14Br2O and a molecular weight of 310.03 g/mol . This compound is known for its unique structure, which includes a bromomethyl group and a bromine atom attached to a bicyclo[2.2.1]heptane framework. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphene derivatives. One common method involves the reaction of camphene with N-bromosuccinimide (NBS) in acetonitrile at room temperature . This reaction leads to the formation of the desired compound along with minor by-products. The reaction mechanism involves the attack of the bromine cation on the terminal carbon atom of the camphene’s double bond, followed by a Wagner–Meerwein rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Acetonitrile: Common solvent for the bromination reaction.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Hydrocarbons with the bromine atoms removed.
Scientific Research Applications
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but lacks the bromomethyl group.
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Similar structure with a trimethyl group instead of a bromomethyl group.
Uniqueness
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a bromomethyl group and a bromine atom on the bicyclic framework. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJUGUTYMLWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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